An In-depth Technical Guide to (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol (CAS 4589-66-6)
An In-depth Technical Guide to (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol (CAS 4589-66-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and predicted spectral data for (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol. Due to the limited availability of published experimental data for this specific molecule, this guide combines information from suppliers with established chemical principles and data from analogous structures to offer a reliable resource for research and development.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4589-66-6 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂O | [1][2][3] |
| Molecular Weight | 176.22 g/mol | [1] |
| Physical Form | Solid | [1][2] |
| Purity | Typically ≥98% | [2][3] |
| Storage | Sealed in dry, 2-8°C | [1][2] |
| InChI Key | DTWCONPNVHZPJS-UHFFFAOYSA-N | [1][2] |
Synthesis Methodology
A specific, detailed experimental protocol for the synthesis of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol is not explicitly described in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on well-established benzimidazole chemistry. The most direct approach involves the reduction of the corresponding aldehyde, 1,2-dimethyl-1H-benzimidazole-5-carbaldehyde, which is commercially available.
A general and reliable method for the reduction of an aldehyde to a primary alcohol is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[4] This reaction is typically performed at room temperature or below and is known for its high yield and selectivity.
Proposed Experimental Protocol: Reduction of 1,2-dimethyl-1H-benzimidazole-5-carbaldehyde
Materials:
-
1,2-dimethyl-1H-benzimidazole-5-carbaldehyde
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Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-dimethyl-1H-benzimidazole-5-carbaldehyde (1.0 eq) in methanol.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Reduction: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Quenching: Carefully quench the reaction by the dropwise addition of deionized water at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
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Extraction: Extract the aqueous residue with ethyl acetate (3x volumes).
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Washing: Combine the organic layers and wash with brine.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
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Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: If necessary, purify the crude (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol by column chromatography on silica gel or by recrystallization.
Predicted Spectroscopic Data
While experimental spectra for (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol are not publicly available, its spectral characteristics can be predicted based on the known values for the benzimidazole core and its substituents.
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum in CDCl₃ would likely exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | s | 1H | H-4 |
| ~7.3 | d | 1H | H-7 |
| ~7.1 | d | 1H | H-6 |
| ~4.8 | s | 2H | -CH₂OH |
| ~3.7 | s | 3H | N-CH₃ |
| ~2.6 | s | 3H | C-CH₃ |
| ~2.0 (broad) | s | 1H | -OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum in CDCl₃ would likely show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C2 |
| ~141 | C7a |
| ~137 | C5 |
| ~135 | C3a |
| ~123 | C6 |
| ~119 | C4 |
| ~109 | C7 |
| ~65 | -CH₂OH |
| ~30 | N-CH₃ |
| ~13 | C-CH₃ |
IR (Infrared) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1620, ~1500 | Medium-Strong | C=C and C=N ring stretching |
| ~1050 | Strong | C-O stretch (primary alcohol) |
MS (Mass Spectrometry)
The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound.
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the biological activity or the mechanism of action for (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol. However, the benzimidazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[5][6] Derivatives of benzimidazole have been reported to exhibit various activities, including antimicrobial, antiviral, and anticancer properties.[5][6]
The presence of the 1,2-dimethylated benzimidazole core suggests that this compound could be investigated for similar biological activities. Further research, including in vitro and in vivo assays, would be necessary to determine its specific biological profile and to elucidate any potential involvement in cellular signaling pathways.
Safety Information
Based on supplier safety data sheets, (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol is classified with the following hazard statements:
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound.[6] Work should be conducted in a well-ventilated area.[6]
References
- 1. (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | 4589-66-6 [sigmaaldrich.com]
- 2. 1H-Benzimidazole-5-carbaldehyde | 58442-17-4 | Benchchem [benchchem.com]
- 3. Synthonix, Inc > 4589-66-6 | (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol [synthonix.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
